2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
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Overview
Description
2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid: is a mouthful, but let’s break it down. The compound’s systematic name is quite a puzzle, so let’s refer to it as DMPA for simplicity. DMPA belongs to the class of heterocyclic compounds and contains a triazolopyrimidine core. Its chemical formula is C7H9N4O .
Preparation Methods
Synthetic Routes: DMPA can be synthesized through various routes. One common method involves cyclization of appropriate precursors, such as 2,5-dimethyl-4,7-dihydro-1H-triazolo[1,5-a]pyrimidin-7-one. The reaction typically proceeds under mild conditions, often using acid catalysts or base-promoted cyclization.
Industrial Production: While DMPA is not a widely produced compound, its synthesis can be scaled up for industrial purposes. Industrial production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.
Chemical Reactions Analysis
Reactivity: DMPA participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the keto group may yield corresponding alcohols.
Substitution: Substituents on the triazolopyrimidine ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Scientific Research Applications
DMPA has diverse applications:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Investigations focus on potential therapeutic effects, such as antiviral or anticancer properties.
Industry: DMPA derivatives find use in materials science, catalysis, and drug development.
Mechanism of Action
DMPA’s mechanism of action varies based on its specific application. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
DMPA’s uniqueness lies in its triazolopyrimidine scaffold. Similar compounds include other triazolopyrimidines, such as 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM) and related pyrazolo derivatives .
Properties
Molecular Formula |
C9H10N4O3 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-9(10-4)11-5(2)12-13/h3H2,1-2H3,(H,14,15)(H,10,11,12) |
InChI Key |
RLZMZFPEHYVBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC(=O)O |
Origin of Product |
United States |
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